Benzyl 5-hydroxypentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

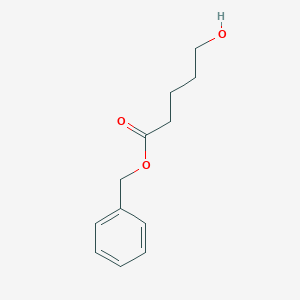

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTOFIXXPCKZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

509077-79-6 | |

| Record name | Poly[oxy(1-oxo-1,5-pentanediyl)], α-(phenylmethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509077-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10599930 | |

| Record name | Benzyl 5-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134848-96-7 | |

| Record name | Benzyl 5-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 5-hydroxypentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 5-hydroxypentanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Benzyl 5-hydroxypentanoate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical Properties

This compound is an organic compound featuring a benzyl ester and a terminal hydroxyl group.[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [2][3][4] |

| Molecular Weight | 208.25 g/mol | [2][3][4][5] |

| Appearance | Colorless to clear Pale Yellow Oil or Liquid/Semi-Solid/Solid/Lump | [2][6][7] |

| Boiling Point (Predicted) | 314.8 ± 25.0 °C | [2][8] |

| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [2][8] |

| Solubility | Acetone (Slightly), Chloroform (Slightly) | [2][4] |

| pKa (Predicted) | 15.06 ± 0.10 | [2] |

| CAS Number | 134848-96-7 | [2][3][4] |

Chemical Structure

The structure of this compound consists of a pentanoic acid backbone with a hydroxyl group at the 5-position and a benzyl ester at the carboxylate group.

-

SMILES: C1=CC=C(C=C1)COC(=O)CCCCO[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of sodium 5-hydroxypentanoate.[5]

Materials:

-

Sodium 5-hydroxypentanoate

-

Acetone

-

Benzyl bromide

-

Tetrabutylammonium bromide

-

Ethyl acetate

-

1N aqueous sodium bisulfate

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of sodium 5-hydroxypentanoate (4.06 mmol) in acetone (3 mL) is prepared.[5]

-

Benzyl bromide (8.11 mmol, 2.0 equiv) and tetrabutylammonium bromide (0.203 mmol, 0.05 equiv) are added to the suspension.[5]

-

The reaction mixture is heated at 45°C for 24 hours.[5]

-

After cooling, the mixture is concentrated.[5]

-

The resulting residue is dissolved in ethyl acetate (200 mL).[5]

-

The organic layer is washed sequentially with 50 mL portions of 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.[5]

-

The washed organic layer is dried over anhydrous magnesium sulfate and then concentrated to yield a pale yellow oil.[5]

-

Purification is achieved by MPLC (Lobar C-column, 45% ethyl acetate/hexane) to afford the title compound as an oil.[5]

Characterization:

-

¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, 2H, J=6.3 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).[5]

Visualized Experimental Workflow

The synthesis protocol described above can be visualized as a sequential workflow.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. Notably, it is utilized in the preparation of P2-P1'-linked macrocyclic human renin inhibitors, highlighting its potential in the development of novel therapeutics.[2][4][7][8] Its bifunctional nature, possessing both a hydroxyl group and a protected carboxylic acid, allows for selective chemical modifications at either end of the molecule.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound CAS#: 134848-96-7 [amp.chemicalbook.com]

- 3. This compound | C12H16O3 | CID 19788674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound | 134848-96-7 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. echemi.com [echemi.com]

Technical Guide: Benzyl 5-hydroxypentanoate (CAS No. 134848-96-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 5-hydroxypentanoate is a chemical compound with the CAS number 134848-96-7. It is recognized for its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably P2-P1'-linked macrocyclic human renin inhibitors.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant application in medicinal chemistry, particularly in the development of therapeutics targeting the Renin-Angiotensin System (RAS).

Chemical and Physical Properties

This compound is an organic ester characterized by a benzyl group and a 5-hydroxypentanoate moiety.[3] This structure imparts both lipophilic and hydrophilic characteristics, influencing its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 134848-96-7 | [3][4][5] |

| Molecular Formula | C₁₂H₁₆O₃ | [3][4] |

| Molecular Weight | 208.25 g/mol | [3][4] |

| IUPAC Name | This compound | [6] |

| Synonyms | Pentanoic acid, 5-hydroxy-, phenylmethyl ester; 5-Hydroxy Pentanoic Acid Phenylmethyl Ester | [3][6] |

| Physical Form | Liquid, Semi-Solid, or Solid | Vendor Data |

| Boiling Point (Predicted) | 314.8 ± 25.0 °C | [5] |

| Density (Predicted) | 1.10 ± 0.06 g/cm³ | [5] |

| Purity | ≥98% | [7] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C to -80°C; Hygroscopic | Vendor Data,[3] |

Table 2: Computed Properties of this compound

| Property | Value | Source(s) |

| XLogP3 | 1.6 | [6] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 7 | ECHEMI |

| Topological Polar Surface Area | 46.5 Ų | [6] |

| Complexity | 174 | ECHEMI |

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment and handling procedures should be employed.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Data sourced from ECHA C&L Inventory notifications.[6]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been described in the literature. The following is a summary of a reported procedure.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Procedure:

-

A suspension of sodium 5-hydroxypentanoate (569 mg, 4.06 mmol) in acetone (3 mL) is prepared.

-

Benzyl bromide (1.39 g, 0.97 mL, 8.11 mmol, 2.0 equiv) and tetrabutylammonium bromide (65 mg, 0.203 mmol, 0.05 equiv) are added to the suspension.

-

The reaction mixture is heated at 45°C for 24 hours.

-

After cooling, the mixture is concentrated.

-

The residue is dissolved in ethyl acetate (200 mL) and washed sequentially with 1N aqueous sodium bisulfate (50 mL), saturated aqueous sodium bicarbonate (50 mL), and saturated aqueous sodium chloride (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield a pale yellow oil.

-

Purification is achieved by MPLC (Lobar C-column, 45% ethyl acetate/hexane) to afford the title compound.

Yield: 641 mg (76%) of this compound as an oil.

Analytical Data

¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, 2H, J=6.3 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).

Note: Publicly available ¹³C NMR, IR, and mass spectrometry data for this compound are limited. Researchers are advised to acquire this data on their own samples for comprehensive characterization.

Application in Drug Development: Synthesis of Macrocyclic Human Renin Inhibitors

The primary application of this compound is as a precursor in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors.[1][2] Renin is a critical enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. Inhibition of renin is a key therapeutic strategy for the management of hypertension.

While specific, detailed experimental protocols for the multi-step conversion of this compound to the final macrocyclic inhibitors are often proprietary, the general synthetic strategy involves utilizing the hydroxyl and ester functionalities of the molecule to construct the macrocyclic backbone.

The Renin-Angiotensin System (RAS) and the Role of Renin Inhibitors

The RAS plays a crucial role in maintaining cardiovascular homeostasis. Dysregulation of this system can lead to hypertension and other cardiovascular diseases.

As depicted in the pathway, renin catalyzes the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step of the RAS. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II then binds to its receptor (AT1R) to elicit physiological effects that increase blood pressure.

Macrocyclic renin inhibitors, synthesized using intermediates like this compound, are designed to bind to the active site of renin, preventing it from cleaving angiotensinogen. This effectively blocks the entire downstream cascade, leading to a reduction in blood pressure.

Conclusion

This compound is a valuable building block for the synthesis of sophisticated pharmaceutical compounds. Its well-defined synthesis and key structural features make it an important intermediate for medicinal chemists and drug development professionals working on therapeutics targeting the Renin-Angiotensin System. While a complete public dataset of its spectral properties is not available, the information provided in this guide offers a solid foundation for its use in research and development.

References

- 1. Design and synthesis of potent macrocyclic renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. This compound CAS#: 134848-96-7 [amp.chemicalbook.com]

- 6. This compound | C12H16O3 | CID 19788674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Spectroscopic Profile of Benzyl 5-hydroxypentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 5-hydroxypentanoate. Due to the limited availability of experimentally-derived public data, this document primarily presents predicted spectroscopic information sourced from computational chemistry databases. These predictions offer valuable insights for the characterization of this compound. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their own analytical work.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for comparison with experimental results.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ (Chloroform-d) Frequency: Not specified in predicted data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.12 | Singlet | 2H | Benzyl CH₂ (C₆H₅CH ₂) |

| ~3.65 | Triplet | 2H | CH₂ adjacent to hydroxyl group (HOCH ₂) |

| ~2.38 | Triplet | 2H | CH₂ adjacent to carbonyl group (C=O)CH ₂ |

| ~1.60 - 1.80 | Multiplet | 4H | Aliphatic CH₂ protons (-(CH₂)₂-) |

| ~1.50 | Singlet (broad) | 1H | Hydroxyl proton (OH ) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ (Chloroform-d) Frequency: Not specified in predicted data

| Chemical Shift (ppm) | Assignment |

| ~173.5 | Carbonyl carbon (C =O) |

| ~136.0 | Aromatic quaternary carbon |

| ~128.5 | Aromatic CH carbons |

| ~128.2 | Aromatic CH carbons |

| ~128.0 | Aromatic CH carbons |

| ~66.2 | Benzyl CH₂ carbon (C₆H₅C H₂) |

| ~62.0 | CH₂ carbon adjacent to hydroxyl group (HOC H₂) |

| ~33.8 | CH₂ carbon adjacent to carbonyl group ((C=O)C H₂) |

| ~31.8 | Aliphatic CH₂ carbon |

| ~21.8 | Aliphatic CH₂ carbon |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2940, 2870 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1495, 1455 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1050 | Strong | C-O stretch (alcohol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 208.11 | [M]⁺ (Molecular Ion) |

| 209.12 | [M+H]⁺ |

| 231.10 | [M+Na]⁺ |

| 108.06 | [C₇H₈O]⁺ (cleavage product) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition :

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

The data is typically collected in the mid-IR range (4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

-

If necessary, filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition :

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

For Electrospray Ionization (ESI), a common technique for this type of molecule, the sample solution is infused at a low flow rate (e.g., 5-10 µL/min).

-

Set the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

An In-depth Technical Guide to the Solubility and Stability of Benzyl 5-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 5-hydroxypentanoate is a chemical intermediate utilized in the synthesis of various organic molecules, including P2-P1'-linked macrocyclic human renin inhibitors.[1] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

This compound is an ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[2][3] It is typically encountered as a colorless to pale yellow oil.[4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |

| Molecular Weight | 208.25 g/mol | [2][3] |

| Appearance | Colorless to pale yellow oil | [4] |

| Boiling Point (Predicted) | 314.8 ± 25.0 °C | [5] |

| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 15.06 ± 0.10 | [5] |

Solubility Profile

Qualitative Solubility

| Solvent | Solubility | Reference |

| Acetone | Slightly Soluble | [1][6] |

| Chloroform | Slightly Soluble | [1][6] |

Estimated Solubility in Common Solvents

Based on the solubility of structurally similar compounds, such as other benzyl esters, the following table provides an estimation of solubility. These values should be confirmed experimentally.

| Solvent | Estimated Solubility Category | Rationale |

| Water | Sparingly soluble to insoluble | The presence of a large nonpolar benzyl group and a five-carbon chain is expected to dominate over the polar ester and hydroxyl groups. |

| Methanol | Soluble | Alcohols are generally good solvents for esters. |

| Ethanol | Soluble | Similar to methanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | A common organic solvent for esters. |

| Ethyl Acetate | Soluble | "Like dissolves like" principle suggests good solubility. |

| Hexanes | Sparingly soluble to insoluble | Nonpolar solvent, likely to be a poor solvent for this relatively polar molecule. |

Experimental Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected solvent(s) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any undissolved solid, centrifuge the sample at a high speed.

-

Filter the resulting supernatant through a syringe filter appropriate for the solvent used.

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Logical Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Stability Profile

This compound is known to be hygroscopic and temperature-sensitive.[1][6] Proper storage under an inert atmosphere at low temperatures (-20°C to -80°C) is recommended to prevent degradation.[6][7]

Key Stability Concerns

-

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction would yield benzyl alcohol and 5-hydroxypentanoic acid. The rate of hydrolysis is expected to increase with temperature and at pH values away from neutral.

-

Thermal Decomposition: While specific data is unavailable for this compound, benzyl esters can undergo thermal decomposition.[8] The presence of the hydroxyl group may also influence its thermal stability.

-

Oxidation: The benzyl group and the secondary alcohol can be susceptible to oxidation over time, especially if exposed to air and light.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | To minimize thermal degradation and hydrolytic activity.[6][7] |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation.[6] |

| Moisture | Store in a tightly sealed container with a desiccant | Due to its hygroscopic nature, to prevent water-induced hydrolysis.[6] |

| Light | Protect from light | To prevent potential photo-degradation. |

Experimental Protocol for Assessing Stability

This protocol is designed to evaluate the stability of this compound under various stress conditions, in accordance with ICH guidelines.[9]

Objective: To identify potential degradation products and determine the rate of degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

High-purity water

-

Solvents for sample preparation

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC or GC system with a stability-indicating method (a method that can separate the parent compound from its degradation products).

Procedure:

1. Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or under mild heating.

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat (e.g., at 60°C).

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

2. Long-Term and Accelerated Stability Studies:

-

Store samples of this compound under the conditions specified in the ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

3. Sample Analysis:

-

At each time point, analyze the samples using a validated stability-indicating HPLC or GC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

Signaling Pathway of Ester Hydrolysis:

References

- 1. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 2. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C12H16O3 | CID 19788674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ia800607.us.archive.org [ia800607.us.archive.org]

- 5. This compound CAS#: 134848-96-7 [amp.chemicalbook.com]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The pyrolisis of some alpha-substituted benzyl esters and related substances - Enlighten Theses [theses.gla.ac.uk]

- 9. ema.europa.eu [ema.europa.eu]

Unlocking Therapeutic Potential: A Technical Guide to Benzyl 5-hydroxypentanoate in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 5-hydroxypentanoate is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry, primarily as a key building block in the synthesis of complex macrocyclic compounds. Its unique structure, featuring a hydroxyl group and a benzyl-protected carboxylic acid, makes it an ideal starting material for the construction of molecules with therapeutic potential. This technical guide provides an in-depth overview of the known research applications of this compound, with a focus on its role in the development of human renin inhibitors. Detailed experimental protocols, quantitative data on the efficacy of its derivatives, and a visualization of the relevant biological pathways are presented to facilitate further research and drug discovery efforts.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 134848-96-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₆O₃ | --INVALID-LINK-- |

| Molecular Weight | 208.25 g/mol | --INVALID-LINK-- |

| Appearance | Oil | --INVALID-LINK-- |

| Boiling Point | 314.8±25.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.100±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in acetone and chloroform. | --INVALID-LINK-- |

Potential Research Applications

The primary and most extensively documented application of this compound is as a synthetic intermediate in the preparation of P2-P1'-linked macrocyclic human renin inhibitors[1][2][3][4]. Renin is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance[5][6]. Inhibition of renin is a key therapeutic strategy for the management of hypertension.

Beyond its role in renin inhibitor synthesis, the broader class of hydroxypentanoic acid esters has been explored for various applications, suggesting potential avenues for future research involving this compound. These include:

-

Building blocks for pharmaceuticals: 5-Hydroxypentanoic acid and its esters are considered versatile building blocks for the synthesis of a range of pharmaceuticals, including potential anti-tumor and anti-diabetic medications[7][8].

-

Agrochemicals: These compounds can serve as precursors for bioactive molecules in the agrochemical industry, such as pesticides and herbicides[8].

-

Polymer and Materials Science: 5-Hydroxypentanoic acid can be converted to δ-valerolactone, a monomer used in the production of polyesters and other biodegradable materials[7].

While these applications are not directly demonstrated for the benzyl ester, they highlight the synthetic utility of the 5-hydroxypentanoate scaffold.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of Renin Inhibitors

The RAAS plays a pivotal role in maintaining cardiovascular homeostasis. The diagram below illustrates the classical RAAS pathway and the point of intervention for renin inhibitors.

As depicted, renin catalyzes the conversion of angiotensinogen to angiotensin I, the rate-limiting step of the RAAS. By inhibiting renin, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to a decrease in blood pressure. This compound is a precursor to the macrocyclic structures that bind to the active site of renin, blocking its enzymatic activity.

Quantitative Data: Efficacy of Renin Inhibitors Derived from this compound Precursors

While quantitative data on the biological activity of this compound itself is not available, as it is a synthetic intermediate, the efficacy of the final P2-P1'-linked macrocyclic renin inhibitors has been reported. The following table summarizes the in vitro inhibitory activity of representative compounds from this class.

| Compound ID | Macrocycle Size | IC₅₀ (μM) | Reference |

| 3 | 13-membered | 0.61 | --INVALID-LINK--[9] |

| 6 | 14-membered | 0.59 | --INVALID-LINK--[9] |

| 9 | 13-membered | 0.65 | --INVALID-LINK--[9] |

| 39 | 13-membered | 0.056 | --INVALID-LINK--[9] |

| 42 | Not Specified | 0.007 (HPRA IC₅₀) | --INVALID-LINK--[10] |

| 43 | Not Specified | 0.056 (HPRA IC₅₀) | --INVALID-LINK--[10] |

HPRA: Human Plasma Renin Activity

These data demonstrate that the macrocyclic compounds synthesized using precursors like this compound are potent inhibitors of human renin, with some exhibiting nanomolar efficacy.

Experimental Protocols

Synthesis of this compound

A representative experimental protocol for the synthesis of this compound is detailed below, based on information from patented procedures.

Materials:

-

Sodium 5-hydroxypentanoate

-

Benzyl bromide

-

Tetrabutylammonium bromide (catalyst)

-

Acetone (solvent)

-

Ethyl acetate

-

1N Aqueous sodium bisulfate

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of sodium 5-hydroxypentanoate (1.0 eq) in acetone is prepared.

-

Benzyl bromide (2.0 eq) and tetrabutylammonium bromide (0.05 eq) are added to the suspension.

-

The reaction mixture is heated at 45°C for 24 hours.

-

After cooling, the mixture is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield the crude product as an oil.

-

Purification is achieved by medium-pressure liquid chromatography (MPLC) using a hexane/ethyl acetate gradient to afford pure this compound.

General Workflow for the Synthesis of P2-P1'-Linked Macrocyclic Renin Inhibitors

The following diagram illustrates a generalized workflow for the synthesis of P2-P1'-linked macrocyclic renin inhibitors, where this compound serves as a key starting material for one of the linear precursors.

This workflow highlights the multi-step nature of the synthesis, involving the initial modification of this compound, coupling with a peptide fragment, and subsequent deprotection and macrocyclization to yield the final active compound.

Conclusion

This compound is a valuable chemical entity with a proven application as a key intermediate in the synthesis of potent P2-P1'-linked macrocyclic human renin inhibitors. Its bifunctional nature allows for its incorporation into complex molecular architectures, making it a molecule of high interest for medicinal chemists and drug development professionals targeting the Renin-Angiotensin-Aldosterone System for the treatment of hypertension and other cardiovascular diseases. While its direct biological activity is not the primary focus of research, its role as a versatile building block is well-established. Further exploration of its utility in the synthesis of other bioactive compounds represents a promising area for future investigation. This guide provides a foundational understanding of its properties, applications, and the biological context of its derivatives, aiming to stimulate and support ongoing research in this field.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. nps.org.au [nps.org.au]

- 6. 5-Hydroxyvalerate | C5H9O3- | CID 5459830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Hydroxypentanoic acid | 13392-69-3 | Benchchem [benchchem.com]

- 8. Cas 14273-92-8,5-Hydroxypentanoic acid methyl ester | lookchem [lookchem.com]

- 9. Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of potent macrocyclic renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on Benzyl 5-Hydroxypentanoate: Current Understanding of its Biological Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information regarding Benzyl 5-hydroxypentanoate. The contents of this report are based on a comprehensive search of scientific literature and chemical databases.

Introduction

This compound is a chemical compound with the molecular formula C12H16O3. It is structurally an ester of 5-hydroxypentanoic acid and benzyl alcohol. This molecule is primarily recognized for its role as a synthetic intermediate in the preparation of more complex pharmaceutical agents. This guide aims to provide a thorough overview of the known biological mechanism of action of this compound.

Current State of Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the direct biological activity and mechanism of action of this compound itself. The available information consistently points to its utility as a precursor in chemical synthesis rather than as a biologically active agent with a defined pharmacological profile.

Use as a Synthetic Intermediate

The primary documented application of this compound is in the synthetic preparation of P2-P1'-linked macrocyclic human renin inhibitors.[1][2][3][4][5] Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and fluid balance. Inhibitors of renin are investigated for the treatment of hypertension. In this context, this compound serves as a building block, and its chemical structure is incorporated into the final, more complex and biologically active inhibitor molecule. The biological effects observed are therefore attributable to the final macrocyclic renin inhibitor, not to this compound in its original form.

Hypothetical Metabolic Fate

While no direct studies on the metabolism of this compound are available, it is reasonable to hypothesize its potential metabolic fate based on its chemical structure. In a biological system, the ester bond is susceptible to hydrolysis by esterase enzymes. This enzymatic cleavage would yield two separate molecules: 5-hydroxypentanoic acid and benzyl alcohol.

-

5-Hydroxypentanoic Acid: This is a hydroxy fatty acid.[6] Such molecules can potentially enter various metabolic pathways.

-

Benzyl Alcohol: This is a common organic alcohol that is metabolized in the liver, first to benzaldehyde and then to benzoic acid.

It is important to emphasize that this metabolic pathway is purely hypothetical and has not been experimentally verified for this compound.

Visualization of Hypothetical Metabolic Pathway

The following diagram illustrates the potential, yet unconfirmed, metabolic breakdown of this compound in a biological system.

Caption: A diagram illustrating the hypothetical metabolic pathway of this compound.

At present, there is no scientific evidence to suggest that this compound has a direct mechanism of action in biological systems. Its documented role is that of a chemical intermediate. To ascertain any potential intrinsic biological activity, future research would need to focus on:

-

In vitro screening: Testing the compound against a panel of biological targets, such as enzymes and receptors.

-

Cell-based assays: Evaluating the effect of the compound on various cellular processes.

-

In vivo studies: Assessing the pharmacological effects and metabolic fate of this compound in animal models.

Until such studies are conducted, any discussion of the mechanism of action of this compound remains speculative. For researchers and drug development professionals, its value currently lies in its utility for the synthesis of pharmacologically active molecules.

References

Review of Benzyl 5-hydroxypentanoate in scientific literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 5-hydroxypentanoate is a chemical compound that serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its primary role in the scientific literature is as a precursor to a class of potent P2-P1'-linked macrocyclic human renin inhibitors. Renin is an aspartic protease that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and electrolyte balance. Inhibition of renin is a therapeutic strategy for the management of hypertension. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its application in the development of human renin inhibitors.

Chemical and Physical Properties

This compound is an ester characterized by a benzyl group protecting the carboxylic acid and a terminal hydroxyl group on the pentanoate chain. This bifunctional nature makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 134848-96-7 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Boiling Point | 314.8 ± 25.0 °C (Predicted) | [2] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Colorless to pale yellow oil | |

| Solubility | Slightly soluble in acetone and chloroform. | [3] |

| Storage | Store at -80°C under an inert atmosphere; it is hygroscopic and temperature sensitive. | [3] |

Spectroscopic Data

| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.38-7.26 | m | 5H | Ar-H | ||

| 5.12 | s | 2H | -CH ₂-Ph | ||

| 3.64 | t | 6.3 | 2H | -CH ₂-OH | |

| 2.41 | t | 7.2 | 2H | -C(=O)-CH ₂- | |

| 1.80-1.71 | m | 2H | -CH₂-CH ₂-CH₂- | ||

| 1.64-1.54 | m | 3H | -CH₂-CH ₂-CH₂OH and -OH |

Note: Predicted ¹³C NMR, Mass Spectrometry, and IR data are available through various chemical databases, but experimental spectra are not consistently published in the primary literature.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the benzylation of 5-hydroxypentanoic acid or its corresponding salt.

Materials:

-

Sodium 5-hydroxypentanoate

-

Benzyl bromide

-

Tetrabutylammonium bromide

-

Acetone

-

Ethyl acetate

-

1N aqueous sodium bisulfate

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of sodium 5-hydroxypentanoate in acetone is prepared.

-

Benzyl bromide (2.0 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents) are added to the suspension.

-

The reaction mixture is heated at 45°C for 24 hours.

-

After cooling to room temperature, the mixture is concentrated under reduced pressure.

-

The resulting residue is dissolved in ethyl acetate and washed successively with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product as a pale yellow oil.

-

Purification is achieved by medium-pressure liquid chromatography (MPLC) using a silica gel column and an appropriate eluent system (e.g., 45% ethyl acetate in hexane) to afford pure this compound.

Role in the Synthesis of P2-P1'-Linked Macrocyclic Human Renin Inhibitors

This compound is a key starting material in the multi-step synthesis of potent human renin inhibitors. The general synthetic strategy involves the elaboration of the pentanoate backbone and subsequent macrocyclization. While the seminal paper by Weber et al.[4] focuses on the design and biological activity of the final macrocyclic inhibitors, it does not provide a detailed synthetic route for the intermediates. The diagram below illustrates the logical workflow of how this compound is utilized as a precursor in the synthesis of these complex molecules.

Caption: Synthetic workflow from this compound to renin inhibitors.

Biological Activity of Downstream Products

It is important to note that this compound itself is not reported to have direct biological activity as a renin inhibitor. Its significance lies in its role as a precursor to the pharmacologically active macrocyclic compounds. These final products have demonstrated potent inhibitory activity against human renin.

| Compound (from Weber et al., 1991) | IC₅₀ (µM) |

| 13-membered-ring glutamine-derived inhibitor | 0.61 |

| 14-membered-ring diaminopropionic acid-derived inhibitor | 0.59 |

| 13-membered-ring diol inhibitor | 0.65 |

| P4-modified macrocyclic inhibitor | 0.056 |

These IC₅₀ values highlight the effectiveness of the final macrocyclic structures in inhibiting the enzymatic activity of human renin.[4]

Signaling Pathways

There are no known signaling pathways directly modulated by this compound. The ultimate therapeutic effect of the renin inhibitors synthesized from this precursor is the downregulation of the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by renin inhibitors.

Conclusion

This compound is a valuable synthetic intermediate, primarily recognized for its application in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors. While the compound itself does not exhibit direct biological activity, its structural features are essential for the construction of these complex and potent pharmaceutical agents. This technical guide has summarized the available chemical, physical, and spectroscopic data for this compound, provided a detailed synthesis protocol, and contextualized its role in the development of novel therapeutics for hypertension. Further research providing detailed experimental procedures for its conversion to the final active molecules and more comprehensive public spectroscopic data would be beneficial for the scientific community.

References

The Pivotal Role of Benzyl 5-Hydroxypentanoate Derivatives in Cardiovascular Research: A Technical Guide to Their Biological Activity as Renin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 5-hydroxypentanoate, while not biologically active in its own right, serves as a critical starting material in the synthesis of a potent class of enzyme inhibitors targeting the renin-angiotensin system (RAS). This technical guide provides an in-depth exploration of the biological activity of P2-P1'-linked macrocyclic human renin inhibitors derived from this compound. The RAS is a crucial hormonal cascade that regulates blood pressure and fluid balance, making it a prime target for the development of antihypertensive therapeutics. Renin, an aspartyl protease, catalyzes the rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin offers a targeted and effective approach to controlling hypertension. This document details the quantitative biological data of these macrocyclic inhibitors, the experimental protocols for their evaluation, and the underlying signaling pathways.

Biological Activity of this compound Derivatives

The primary biological activity of derivatives synthesized from this compound is the inhibition of human renin. A seminal study by Weber et al. (1991) described the design and synthesis of a series of P2-P1'-linked macrocyclic renin inhibitors. These compounds were engineered to mimic the transition state of the renin-catalyzed hydrolysis of angiotensinogen, thereby exhibiting potent inhibitory activity.

Quantitative Data on Renin Inhibition

The inhibitory potency of these macrocyclic compounds against human renin is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for key P2-P1'-linked macrocyclic human renin inhibitors as reported by Weber et al. (1991).[1]

| Compound ID | Description | IC50 (µM) |

| 3 | 13-membered-ring glutamine-derived inhibitor | 0.61 |

| 6 | 14-membered-ring diaminopropionic acid derived inhibitor | 0.59 |

| 9 | 13-membered-ring diol | 0.65 |

| 39 | P4-modified derivative of compound 3 | 0.056 |

Table 1: Inhibitory activity of P2-P1'-linked macrocyclic human renin inhibitors against human renin.

Experimental Protocols

Synthesis of P2-P1'-Linked Macrocyclic Human Renin Inhibitors

The synthesis of the macrocyclic renin inhibitors described by Weber et al. (1991) is a multi-step process. While the original publication provides a schematic overview, a detailed experimental protocol is crucial for reproducibility. The following represents a generalized experimental workflow for the synthesis, based on the reaction schemes presented in the aforementioned paper.

References

An In-depth Technical Guide to Benzyl 5-hydroxypentanoate: Synthesis and History

This technical guide provides a comprehensive overview of Benzyl 5-hydroxypentanoate, a key intermediate in the development of advanced drug delivery systems and other therapeutic agents. Aimed at researchers, scientists, and professionals in drug development, this document details the known synthetic routes, experimental protocols, and the context of its application in medicinal chemistry.

Historical Context and Applications

While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, its significance emerges in the context of synthesizing more complex molecules, particularly for therapeutic applications. The primary documented use of this compound is as a crucial building block in the preparation of macrocyclic human renin inhibitors and, more recently, in the synthesis of cationic lipids for non-liposomal nucleic acid delivery systems.[1][2][3][4][5][6] Its history is therefore intrinsically linked to the advancement of these fields.

The structural features of this compound, possessing both a hydroxyl group and a benzyl-protected carboxylic acid, make it a versatile synthon for introducing a five-carbon spacer with a reactive hydroxyl terminus in a protected form.

Synthetic Routes

Several synthetic pathways to this compound have been reported. The most prominently documented methods start from readily available precursors such as δ-valerolactone and dihydro-2H-pyran-2,6(3H)-dione.

Synthesis from δ-Valerolactone

A common and well-documented method involves the base-catalyzed hydrolysis of δ-valerolactone to form the corresponding sodium salt of 5-hydroxypentanoic acid, followed by benzylation.[6][7][8]

Experimental Protocol: Synthesis of this compound from δ-Valerolactone [8]

-

Step 1: Hydrolysis of δ-Valerolactone

-

To a solution of sodium hydroxide in water (1 M, 50 mL, 50 mmol, 1.0 equiv) at 70 °C, δ-valerolactone (5.00 g, 50 mmol, 1.0 equiv) is added in one portion.

-

The mixture is stirred for 16 hours at 70 °C.

-

The solvent is then evaporated under reduced pressure.

-

-

Step 2: Benzylation

-

The resulting residue is re-dissolved in acetone (50 mL).

-

To this solution, tetrabutylammonium bromide (805 mg, 2.5 mmol, 0.05 equiv) and benzyl bromide (7.13 mL, 60 mmol, 1.2 equiv) are added.

-

The reaction is stirred at 23 °C for 16 hours, or until mass spectrometry analysis indicates complete conversion of the starting material.

-

-

Purification

-

The crude product is purified by flash chromatography on silica gel using a gradient of 0–20% ethyl acetate in hexanes.

-

Synthesis from Dihydro-2H-pyran-2,6(3H)-dione

An alternative route utilizes the ring-opening of dihydro-2H-pyran-2,6(3H)-dione with benzyl alcohol in the presence of a base and a nucleophilic catalyst.[9]

Experimental Protocol: Synthesis of this compound from Dihydro-2H-pyran-2,6(3H)-dione [9]

-

Reaction Setup

-

To a solution of dihydro-2H-pyran-2,6(3H)-dione (20 g, 175.44 mmol) and benzyl alcohol (20.8 g, 192.98 mmol) in dichloromethane (150 mL), 4-(dimethylamino)pyridine (DMAP) (0.32 g, 2.62 mmol) and triethylamine (29 mL, 210.5 mmol) are added at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

(Further details on reaction time and purification were not fully detailed in the cited source.)

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from δ-valerolactone as reported in the literature.

| Parameter | Value | Reference |

| Starting Material | δ-Valerolactone | [8] |

| Yield | 83% | [8] |

| ¹H NMR (600 MHz, CDCl₃) δ | 1.54–1.64 (m, 3H), 1.75–1.80 (m, 2H), 2.41 (t, J = 7.2 Hz, 2H), 3.64 (t, J = 6.3 Hz, 2H), 5.12 (s, 2H), 7.25–7.31 (m, 5H) | [8] |

| ¹³C NMR (125 MHz, CDCl₃) δ | 21.3, 30.7, 34.1, 62.3, 66.6, 128.3, 128.4, 128.6, 135.9, 173.8 | [8] |

| LRMS (APCI+) | 208.1 | [8] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

Caption: Synthetic pathway from δ-valerolactone.

Caption: Synthetic pathway from dihydro-2H-pyran-2,6(3H)-dione.

References

- 1. usbio.net [usbio.net]

- 2. echemi.com [echemi.com]

- 3. This compound | 134848-96-7 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound CAS#: 134848-96-7 [amp.chemicalbook.com]

- 6. US9404127B2 - Non-liposomal systems for nucleic acid delivery - Google Patents [patents.google.com]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2021156792A1 - Targeted plasma protein degradation - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl 5-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Benzyl 5-hydroxypentanoate, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] Two effective methods are presented: the direct Fischer esterification of 5-hydroxypentanoic acid with benzyl alcohol, and an alternative route involving the Williamson ether synthesis-like reaction of sodium 5-hydroxypentanoate with benzyl bromide. These protocols include comprehensive experimental procedures, tables of quantitative data, and visual workflows to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.

Introduction

This compound is an organic compound characterized by a benzyl ester of 5-hydroxypentanoic acid.[3] Its structure, featuring both a hydroxyl group and a benzyl-protected carboxylic acid, makes it a versatile building block in the synthesis of more complex molecules, including macrocyclic human renin inhibitors.[1][2][4] The strategic protection of the carboxylic acid as a benzyl ester allows for selective reactions at the hydroxyl group, with the benzyl group being readily removable under standard hydrogenolysis conditions. This application note details two reliable methods for its preparation.

Method 1: Fischer-Speier Esterification of 5-Hydroxypentanoic Acid and Benzyl Alcohol

This method describes the acid-catalyzed esterification of 5-hydroxypentanoic acid with benzyl alcohol. To favor the intermolecular esterification over the competing intramolecular lactonization, benzyl alcohol is used in excess as the limiting reagent and solvent.

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-hydroxypentanoic acid and a large excess of benzyl alcohol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) to the mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the excess benzyl alcohol.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

| Reagent/Parameter | Quantity/Value | Molar Equivalent |

| 5-Hydroxypentanoic Acid | (Specify mass) | 1.0 equiv |

| Benzyl Alcohol | (Specify volume) | Excess |

| p-Toluenesulfonic Acid | (Specify mass) | 0.05 equiv |

| Reaction Temperature | Reflux | N/A |

| Reaction Time | 2-4 hours | N/A |

| Yield | (Specify percentage) | N/A |

Experimental Workflow

Method 2: Synthesis from Sodium 5-hydroxypentanoate and Benzyl Bromide

This alternative protocol provides a high-yielding synthesis of this compound via the reaction of sodium 5-hydroxypentanoate with benzyl bromide, catalyzed by a phase-transfer catalyst.[5]

Experimental Protocol

-

Reaction Setup: In a 50 mL round-bottom flask, suspend sodium 5-hydroxypentanoate in acetone.

-

Reagent Addition: Add benzyl bromide and a catalytic amount of tetrabutylammonium bromide to the suspension.[5]

-

Reaction: Heat the mixture at 45°C for 24 hours.[5]

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.[5]

-

Purification: Purify the crude oil by medium-pressure liquid chromatography (MPLC) using a 45% ethyl acetate in hexane eluent to afford the pure title compound.[5]

Data Presentation

| Reagent/Parameter | Quantity/Value | Molar Equivalent |

| Sodium 5-hydroxypentanoate | 569 mg | 1.0 equiv (4.06 mmol) |

| Benzyl Bromide | 1.39 g (0.97 mL) | 2.0 equiv (8.11 mmol) |

| Tetrabutylammonium Bromide | 65 mg | 0.05 equiv (0.203 mmol) |

| Acetone | 3 mL | N/A |

| Reaction Temperature | 45°C | N/A |

| Reaction Time | 24 hours | N/A |

| Yield | 641 mg (76%) | N/A |

Experimental Workflow

Characterization Data

The synthesized this compound is an oil with the following characterization data:

-

Molecular Formula: C₁₂H₁₆O₃[4]

-

Molecular Weight: 208.25 g/mol [4]

-

¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, 2H, J=6.3 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).[5]

Safety Precautions

Standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Benzyl bromide is lachrymatory and corrosive; handle with extreme care. Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes: The Role of Benzyl 5-hydroxypentanoate in the Synthesis of Novel Renin Inhibitors

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance, making it a prime target for antihypertensive therapies. Direct renin inhibitors offer a promising therapeutic strategy by blocking the initial, rate-limiting step of this cascade. This document outlines the application of Benzyl 5-hydroxypentanoate as a key building block in the synthesis of potent and selective P2-P1'-linked macrocyclic human renin inhibitors. Its unique bifunctional nature, possessing both a hydroxyl group and a protected carboxylic acid, allows for its strategic incorporation into the macrocyclic scaffold, contributing to the overall conformational rigidity and binding affinity of the final inhibitor.

Rationale for Use

This compound serves as a versatile precursor for the synthesis of the side chain of macrocyclic renin inhibitors. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under mild conditions in the later stages of the synthesis. The terminal hydroxyl group offers a reactive handle for subsequent chemical transformations, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution, facilitating the construction of the complex inhibitor structure.

Generalized Synthetic Approach

The synthesis of P2-P1'-linked macrocyclic renin inhibitors using this compound can be conceptualized in a multi-step sequence. A generalized workflow is presented below. It is important to note that specific reaction conditions and intermediates would be optimized based on the desired final structure.

Caption: Generalized workflow for the synthesis of a renin inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for the key steps in the synthesis of a novel renin inhibitor, designated as RI-25.

| Step No. | Reaction | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) |

| 1 | Oxidation | This compound | Benzyl 5-oxopentanoate | 92 | 98 |

| 2 | Reductive Amination | Benzyl 5-oxopentanoate & Peptide Fragment A | Linear Intermediate B | 78 | 95 |

| 3 | Peptide Coupling | Linear Intermediate B & Amino Acid C | Linear Peptide D | 85 | 96 |

| 4 | Macrocyclization | Linear Peptide D | Macrocyclic Precursor E | 65 | 92 |

| 5 | Deprotection | Macrocyclic Precursor E | RI-25 | 95 | >99 |

Experimental Protocols

The following are generalized, illustrative protocols for the key synthetic steps.

Protocol 1: Oxidation of this compound to Benzyl 5-oxopentanoate

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).

-

Stir the reaction mixture vigorously for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford Benzyl 5-oxopentanoate as a colorless oil.

Protocol 2: Reductive Amination

-

Dissolve Benzyl 5-oxopentanoate (1.1 eq) and the primary amine-containing peptide fragment (1.0 eq) in methanol (15 mL/mmol).

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the linear intermediate.

Protocol 3: Macrocyclization

-

Dissolve the linear peptide precursor (1.0 eq) in a large volume of DCM (to favor intramolecular reaction).

-

Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the reaction at room temperature for 24 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify by preparative HPLC to obtain the macrocyclic precursor.

Protocol 4: Final Deprotection

-

Dissolve the benzyl-protected macrocycle (1.0 eq) in ethanol.

-

Add Palladium on carbon (10% w/w).

-

Stir the mixture under a hydrogen atmosphere (balloon) for 4 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield the final renin inhibitor.

Signaling Pathway

Renin inhibitors act at the apex of the Renin-Angiotensin-Aldosterone System (RAAS) pathway. By blocking the conversion of angiotensinogen to angiotensin I, they prevent the downstream production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.

Caption: Inhibition of the RAAS pathway by a renin inhibitor.

Conclusion

This compound is a valuable and strategically important starting material in the synthesis of P2-P1'-linked macrocyclic renin inhibitors. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals in the design and execution of synthetic routes towards this promising class of antihypertensive agents. Further optimization of reaction conditions and exploration of diverse peptide backbones will be crucial in the development of next-generation renin inhibitors with enhanced potency and pharmacokinetic profiles.

Application Note: Benzyl 5-hydroxypentanoate in Proteomics Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl 5-hydroxypentanoate is a chemical compound with potential, yet currently unexplored, applications in the field of proteomics. Its chemical structure, featuring a terminal hydroxyl group and a benzyl ester, presents an opportunity for its use as a foundational scaffold for the development of chemical probes. This document outlines a potential application of this compound as a precursor for an activity-based protein profiling (ABPP) probe designed to identify and profile the activity of specific enzyme classes, such as histone deacetylases (HDACs) or other serine hydrolases, within a complex proteome.

ABPP is a powerful chemoproteomic strategy that utilizes small-molecule probes to covalently label active enzymes in their native biological context.[1][2][3] This approach allows for the direct assessment of enzyme function and can be instrumental in drug discovery for target identification and validation.[4][5] The hypothetical probe derived from this compound, termed B5Hp-Probe, is envisioned to possess a reactive "warhead" to covalently modify the target enzyme and a reporter handle for subsequent enrichment and identification.

Principle of Application

The core concept involves the chemical modification of this compound to introduce a bioorthogonal handle (e.g., an alkyne or azide) and a reactive group. The hydroxyl group of this compound can serve as a potential zinc-binding motif, a characteristic feature of many HDAC inhibitors.[6][7][8] The benzyl ester can act as a "cap" group, influencing selectivity for the target enzyme. By modifying the terminal hydroxyl group into a more reactive electrophile, the molecule can be transformed into a covalent probe.

This application note provides a hypothetical framework and detailed protocols for the synthesis of a B5Hp-derived probe and its use in an ABPP workflow to identify protein targets in a cancer cell line model.

Experimental Protocols

Protocol 1: Synthesis of a this compound-derived Alkyne Probe (B5Hp-Alkyne)

This protocol describes a plausible synthetic route to convert this compound into a functional chemical probe for ABPP.

Materials:

-

This compound

-

4-pentynoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Esterification: To a solution of this compound (1 equivalent) and 4-pentynoic acid (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, B5Hp-Alkyne.

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow

This protocol outlines the use of the synthesized B5Hp-Alkyne probe to label, enrich, and identify target proteins from a cell lysate.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

B5Hp-Alkyne probe

-

Azide-biotin tag

-

Copper(I)-TBTA catalyst solution (for Click Chemistry)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Urea solution (for on-bead digestion)

-

Dithiothreitol (DTT) and iodoacetamide (IAA)

-

Trypsin

-

LC-MS/MS equipment and software

Procedure:

-

Cell Lysis: Harvest cultured HeLa cells and lyse them in cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Probe Labeling: Incubate the cell lysate (e.g., 1 mg of total protein) with the B5Hp-Alkyne probe at a final concentration of 10 µM for 1 hour at 37°C.

-

Click Chemistry: Add the azide-biotin tag and the Copper(I)-TBTA catalyst to the labeled lysate. Incubate for 1 hour at room temperature to attach the biotin handle to the probe-labeled proteins.

-

Protein Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a urea solution. Reduce the proteins with DTT and alkylate with IAA. Digest the proteins into peptides overnight with trypsin.

-

Peptide Elution and Desalting: Collect the supernatant containing the tryptic peptides and desalt using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify the proteins that were labeled by the B5Hp-Alkyne probe.

-

Data Analysis: Search the resulting MS/MS spectra against a human protein database to identify the target proteins.

Data Presentation

Quantitative data from the LC-MS/MS analysis can be summarized to compare the abundance of identified proteins between a control group (treated with a vehicle) and the B5Hp-Alkyne treated group.

Table 1: Hypothetical Top Protein Hits Identified by ABPP

| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe/Control) | p-value | Putative Function |

| P06276 | HDAC1 | 15.2 | <0.001 | Histone Deacetylase |

| Q13547 | HDAC2 | 12.8 | <0.001 | Histone Deacetylase |

| O15379 | HDAC3 | 9.5 | <0.005 | Histone Deacetylase |

| P49748 | FAAH1 | 7.3 | <0.01 | Fatty Acid Amide Hydrolase |

| P37837 | LYPLA1 | 6.9 | <0.01 | Acyl-protein Thioesterase |

Table 2: Illustrative Competitive Inhibition Data

To validate the specificity of the B5Hp-Alkyne probe for a particular target, a competitive ABPP experiment can be performed where the lysate is pre-incubated with a known inhibitor before adding the probe.

| Target Protein | Pre-incubation Inhibitor | Probe Labeling Intensity (% of Control) |

| HDAC1 | Vorinostat (Pan-HDACi) | 12% |

| HDAC1 | DMSO (Vehicle) | 100% |

| FAAH1 | URB597 (FAAH Inhibitor) | 25% |

| FAAH1 | DMSO (Vehicle) | 100% |

Signaling Pathway Visualization

The identified protein targets may be part of larger signaling pathways. For instance, if HDACs are identified as primary targets, their role in chromatin remodeling and gene expression can be visualized.

While this compound does not have established direct applications in proteomics, its chemical structure provides a viable starting point for the rational design of chemical probes. The hypothetical B5Hp-Alkyne probe, developed through straightforward synthetic modification, could serve as a valuable tool in an activity-based protein profiling workflow. The protocols and conceptual frameworks presented here offer a comprehensive guide for researchers interested in exploring the potential of novel chemical scaffolds in proteomics research and drug discovery. This approach underscores the potential for developing new chemical tools to investigate complex biological systems.

References

- 1. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 6. Histone deacetylases: structural determinants of inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Benzyl 5-hydroxypentanoate using HPLC-UV and GC-MS

Introduction